3-(ethylthio)-N-(thiazol-2-yl)benzamide
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Overview
Description
3-(ethylthio)-N-(thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethylthio group at the third position and a thiazolyl group at the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of protein tyrosine phosphatase 1b (ptp1b), a key regulator of insulin and leptin signaling .
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other thiazole derivatives, which often act as inhibitors of their target enzymes .
Biochemical Pathways
If it does indeed target ptp1b, it could potentially influence insulin and leptin signaling pathways, which play crucial roles in glucose homeostasis and energy balance .
Result of Action
If it acts as an inhibitor of ptp1b, it could potentially enhance insulin and leptin signaling, thereby exerting antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiazole derivative with ethylthiol in the presence of a suitable base.
Formation of the Benzamide Core: The final step involves the acylation of the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
3-(ethylthio)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-N-(thiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
3-(ethylthio)-N-(imidazol-2-yl)benzamide: Similar structure but with an imidazole ring instead of a thiazole ring.
3-(ethylthio)-N-(pyridyl-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness
3-(ethylthio)-N-(thiazol-2-yl)benzamide is unique due to the presence of both the ethylthio group and the thiazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-16-10-5-3-4-9(8-10)11(15)14-12-13-6-7-17-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHPPDPYQBONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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